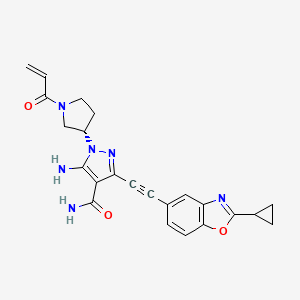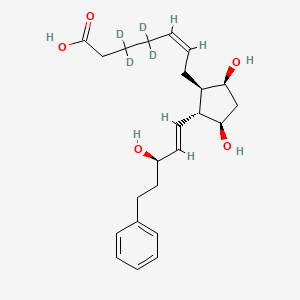
Triptolide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triptolide-d3 is a deuterated derivative of triptolide, a bioactive diterpene triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. Triptolide has been used for centuries in traditional Chinese medicine for its anti-inflammatory, immunosuppressive, and anti-cancer properties . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of triptolide due to the isotope effect, which can provide more stable and detailed insights.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triptolide-d3 involves the incorporation of deuterium atoms into the triptolide molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the triptolide structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized hydrogen-deuterium exchange processes or the use of deuterated reagents. The process would need to ensure high yield and purity of the final product, which may involve multiple purification steps such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Triptolide-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized triptolide derivatives, while reduction can yield reduced forms of triptolide .
Aplicaciones Científicas De Investigación
Triptolide-d3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Triptolide-d3 exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: Triptolide inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses.
Induction of Apoptosis: Triptolide induces apoptosis in cancer cells by activating various apoptotic pathways, including the mitochondrial pathway and the death receptor pathway.
Inhibition of Heat Shock Protein 70 (HSP70): Triptolide downregulates the expression of HSP70, a protein that helps protect cells from stress, thereby sensitizing cancer cells to apoptosis.
Comparación Con Compuestos Similares
Triptolide-d3 can be compared with other similar compounds, such as:
Celastrol: Another bioactive compound isolated from Tripterygium wilfordii Hook F., celastrol also exhibits anti-inflammatory and anti-cancer properties. triptolide is generally considered to have more potent biological activities.
Triptolide Derivatives: Various derivatives of triptolide have been synthesized to enhance its therapeutic properties and reduce toxicity. These derivatives often have modifications in the epoxide groups or other functional groups in the triptolide structure.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can provide more stable and detailed insights into the pharmacokinetics and metabolic pathways of triptolide. This makes it a valuable tool in scientific research for studying the effects and mechanisms of triptolide .
Propiedades
Fórmula molecular |
C20H24O6 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(1S,2S,4S,5S,7R,8R,9S,11S,13S)-13,15,15-trideuterio-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1/i7D2,11D |
Clave InChI |
DFBIRQPKNDILPW-HWPNWEPHSA-N |
SMILES isomérico |
[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)O |
SMILES canónico |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)













